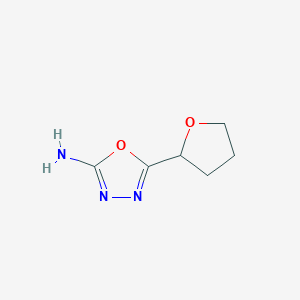

5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine is an organic compound that features a tetrahydrofuran ring fused with an oxadiazole ring

Vorbereitungsmethoden

The synthesis of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through the ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling of the Two Rings: The final step involves coupling the tetrahydrofuran and oxadiazole rings through appropriate linkers and reaction conditions, such as using dehydrating agents or catalysts to facilitate the formation of the desired compound.

Analyse Chemischer Reaktionen

5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

One of the primary applications of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine derivatives is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that certain derivatives exhibit dual inhibition properties, enhancing their efficacy against cholinesterases. The presence of the oxadiazole moiety increases binding affinity to target sites, which is vital for developing potent inhibitors .

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds related to this compound. For example, a series of oxadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Specifically, compounds with aryl substitutions showed promising activity against glioblastoma and lung cancer cell lines, indicating their potential as anticancer agents . The molecular docking studies suggested that these compounds efficiently bind to the active sites of tubulin, disrupting cancer cell proliferation .

Antimicrobial Properties

Compounds derived from this compound have also been evaluated for their antimicrobial properties. Studies indicate that these derivatives possess significant antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses reveal that modifications in the oxadiazole ring can enhance antimicrobial efficacy .

Neuroprotective Effects

The neuroprotective properties of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amines are particularly noteworthy. Research suggests that these compounds can mitigate oxidative stress and neuronal apoptosis, making them candidates for treating neurodegenerative diseases. The antioxidant activities observed in several derivatives further support their potential therapeutic applications in neurology .

Synthetic Pathways

The synthesis of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amines typically involves multi-step reactions starting from readily available hydrazides or other precursors. Various synthetic routes have been optimized to achieve high yields and purity levels. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compounds .

Structure-Activity Relationship Studies

SAR studies have shown that substituents on the oxadiazole ring significantly influence biological activity. For instance, the introduction of alkyl chains or heteroaryl groups has been linked to enhanced potency against cholinesterases and increased anticancer activity .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine can be compared with similar compounds such as:

Pyrrolidine Derivatives: These compounds also feature a five-membered ring and are used in medicinal chemistry for their biological activities.

Thiazole Derivatives: Thiazole compounds contain a sulfur and nitrogen atom in their ring structure and are known for their diverse biological activities.

Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings are studied for their antimicrobial and anticancer properties.

Biologische Aktivität

5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 168.16 g/mol. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, contributing to its chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Preliminary studies indicate that this compound exhibits moderate antimicrobial activity against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Neuroprotective Effects

Research has shown that derivatives of oxadiazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. In vitro studies suggest that this compound demonstrates significant inhibition against these enzymes, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Table 1: Inhibition Potency of this compound

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 12.8 - 99.2 |

| Butyrylcholinesterase (BuChE) | 53.1 |

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

1. Enzyme Inhibition

The compound's interaction with AChE and BuChE involves non-covalent binding to the active sites of these enzymes. Molecular docking studies suggest that the oxadiazole ring enhances binding affinity due to hydrogen bonding interactions with key amino acid residues within the enzyme active sites .

2. Structure–Activity Relationship (SAR)

Research into SAR has identified that modifications to the oxadiazole ring significantly affect biological activity. For instance, substituents at specific positions on the aromatic rings can enhance or reduce inhibitory potency against AChE and BuChE .

Case Studies

Study on Neuroprotective Properties

A recent study investigated various oxadiazole derivatives for their neuroprotective effects. Among these compounds, this compound was found to exhibit promising AChE inhibitory activity comparable to standard drugs like Donepezil . This suggests its potential as a lead compound for developing new treatments for Alzheimer's disease.

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of this compound against pathogenic bacteria. Results indicated moderate effectiveness against Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration into its pharmacological applications .

Eigenschaften

IUPAC Name |

5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIYQJYIQHIAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602681 | |

| Record name | 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502133-68-8 | |

| Record name | 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.